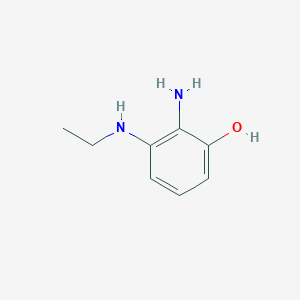
2-Amino-3-(ethylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(ethylamino)phenol, also known as 2-Amino-3-Ethylaminophenol or 2-Amino-3-Ethylamino-Phenol (CAS number: 140-72-7), is an organic compound with the chemical formula C8H12N2O. It is commonly used as a dye intermediate, and it has also been studied for its potential applications in scientific research. In
Scientific Research Applications
2-Amino-3-(ethylamino)phenol has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a biosensor for the detection of heavy metals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(ethylamino)phenol is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in cells. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
Studies have shown that 2-Amino-3-(ethylamino)phenol has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi. Additionally, it has been found to have a protective effect on liver and kidney function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-3-(ethylamino)phenol in lab experiments is its low cost and availability. It is also relatively easy to synthesize. However, one limitation is that it may have potential toxicity and side effects. Therefore, caution should be taken when using it in experiments.
Future Directions
There are several future directions that could be explored in the study of 2-Amino-3-(ethylamino)phenol. One potential direction is to further investigate its potential as a biosensor for the detection of heavy metals. Another direction is to explore its potential use as a therapeutic agent for various diseases, such as inflammation and oxidative stress-related disorders. Additionally, further studies could be conducted to determine its potential toxicity and side effects, as well as its optimal dosage and administration.
Synthesis Methods
The synthesis of 2-Amino-3-(ethylamino)phenol can be achieved through several methods. One common method involves the reduction of 2-Nitro-3-(ethylamino)phenol with sodium sulfide. Another method involves the reaction of 3-Aminoacetophenone with ethylamine in the presence of Raney nickel catalyst. The yield of the reaction is typically around 60-70%.
properties
CAS RN |
177478-31-8 |
|---|---|
Product Name |
2-Amino-3-(ethylamino)phenol |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-3-(ethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,10-11H,2,9H2,1H3 |
InChI Key |
BQMICSCSADVJQA-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C(=CC=C1)O)N |
Canonical SMILES |
CCNC1=C(C(=CC=C1)O)N |
synonyms |
Phenol, 2-amino-3-(ethylamino)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






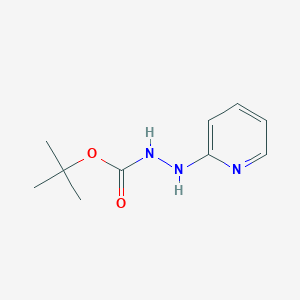



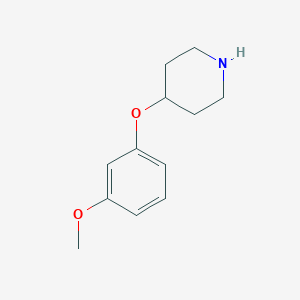
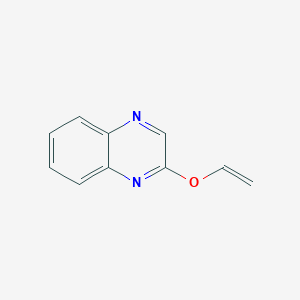
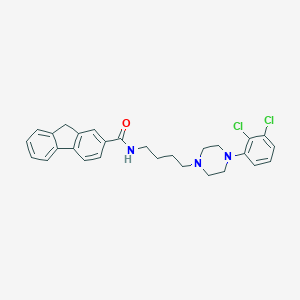

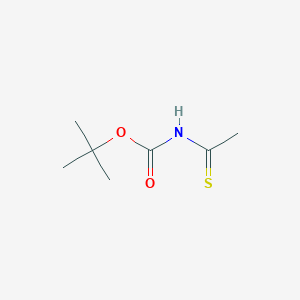
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)